Lipophilicity Advantage Over Phenyl Analog
4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine demonstrates a calculated XLogP3 of 1.3, positioning it within the optimal range (1–3) for CNS drug candidates. This value is significantly lower than the more lipophilic phenyl analog (4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine; estimated XLogP3 ~2.2), thereby reducing the risk of high logP-driven off-target binding and metabolic instability while maintaining sufficient passive permeability for blood-brain barrier penetration [1]. In contrast, the 2-furyl analog exhibits a predicted XLogP3 of approximately 0.8–1.0, potentially limiting its membrane permeability [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Phenyl analog: XLogP3 ≈ 2.2 (estimated); Furyl analog: XLogP3 ≈ 0.8–1.0 (estimated) |
| Quantified Difference | Target is ~0.9 units less lipophilic than phenyl analog; ~0.3–0.5 units more lipophilic than furyl analog |
| Conditions | In silico calculation (XLogP3 method); values for analogs derived from structural similarity and published logP trends for thiophene/furan substitution [3]. |
Why This Matters
A logP of 1.3 aligns with Lipinski's and CNS MPO guidelines, suggesting 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is a more developable CNS lead than its phenyl counterpart, which may exhibit higher non-specific binding.
- [1] PubChem. (2025). Compound Summary for CID 22308669: 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine. National Center for Biotechnology Information. View Source
- [2] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
- [3] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420–1456. View Source
